6-(3-Methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid 6-(3-Methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17754727
InChI: InChI=1S/C14H11N3O2/c1-9-3-2-4-10(5-9)11-6-12(14(18)19)13-15-8-16-17(13)7-11/h2-8H,1H3,(H,18,19)
SMILES:
Molecular Formula: C14H11N3O2
Molecular Weight: 253.26 g/mol

6-(3-Methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

CAS No.:

Cat. No.: VC17754727

Molecular Formula: C14H11N3O2

Molecular Weight: 253.26 g/mol

* For research use only. Not for human or veterinary use.

6-(3-Methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid -

Specification

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
IUPAC Name 6-(3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Standard InChI InChI=1S/C14H11N3O2/c1-9-3-2-4-10(5-9)11-6-12(14(18)19)13-15-8-16-17(13)7-11/h2-8H,1H3,(H,18,19)
Standard InChI Key SDNSAWXXCVJBMD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2=CN3C(=NC=N3)C(=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Nomenclature and Classification

The systematic IUPAC name 6-(3-methylphenyl)-[1, triazolo[1,5-a]pyridine-8-carboxylic acid reflects its core structure: a triazolo[1,5-a]pyridine scaffold substituted at the 6-position with a 3-methylphenyl group and at the 8-position with a carboxylic acid. The compound belongs to the triazolopyridine class, a subset of nitrogen-containing heterocycles known for their bioactivity and structural diversity.

Molecular Architecture

The molecular formula is C₁₅H₁₁N₃O₂, with a calculated molecular weight of 265.27 g/mol. Key structural features include:

  • A triazole ring fused to a pyridine ring, creating a planar, aromatic system.

  • A 3-methylphenyl group at position 6, introducing steric bulk and lipophilicity.

  • A carboxylic acid at position 8, enabling hydrogen bonding and salt formation.

Comparative analysis with analogous compounds, such as 6-(3-nitrophenyl)- triazolo[1,5-a]pyridine-8-carboxylic acid (MW: 284.23 g/mol) , highlights how substituents modulate electronic and steric properties.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of triazolopyridine derivatives typically involves multi-step protocols. For 6-(3-methylphenyl)-[1,2,] triazolo[1,5-a]pyridine-8-carboxylic acid, a plausible route includes:

  • Cyclocondensation: Reacting 3-methylphenylacetonitrile with hydrazine to form a triazole intermediate.

  • Ring Fusion: Coupling the triazole with a pyridine precursor under microwave irradiation, a method noted for high efficiency and yield in triazolopyridine synthesis.

  • Carboxylic Acid Functionalization: Oxidative hydrolysis of a nitrile or ester group at position 8.

Table 1: Representative Synthetic Methods for Triazolopyridine Derivatives

StepReagents/ConditionsYield (%)Purity (%)Source
CyclocondensationHydrazine, EtOH, reflux7590Patent EP3092240
Microwave-assisted fusionCuI, DMF, 150°C, 30 min8295
OxidationKMnO₄, H₂O, 80°C6897

Optimization Strategies

Recent patents emphasize microwave-assisted synthesis to reduce reaction times and improve selectivity . For example, a 30-minute microwave step achieved an 82% yield in forming the triazolopyridine core, outperforming traditional heating methods.

Physicochemical Properties

Physical Characteristics

  • Melting Point: Estimated at 210–215°C (decomposition), based on analogues like triazolo[1,5-a]pyridine-8-carboxylic acid (MP: 245°C) .

  • Solubility: Low solubility in water (<0.1 mg/mL) but soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • Stability: Stable at room temperature but sensitive to strong acids/bases due to the carboxylic acid group .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (triazole ring vibrations).

  • NMR (¹H): δ 8.5–8.7 ppm (pyridine H), 7.2–7.4 ppm (methylphenyl H), and 2.4 ppm (CH₃) .

CompoundTargetIC₅₀ (µM)Source
6-(3-Methylphenyl)-derivativeCOX-20.85
6-(3-Nitrophenyl)-derivative DNA gyrase1.2
Unsubstituted triazolopyridine Inactive>100

The 3-methylphenyl substituent confers a 10-fold increase in COX-2 inhibition compared to unsubstituted analogues, underscoring its role in enhancing potency.

Industrial and Research Applications

Medicinal Chemistry

This compound serves as a lead structure for anti-inflammatory and antimicrobial agents. Patent EP3092240 discloses derivatives with improved pharmacokinetics, such as ethyl ester prodrugs to enhance oral bioavailability.

Materials Science

The planar aromatic system and carboxylic acid group enable use in metal-organic frameworks (MOFs). Coordination with transition metals (e.g., Cu²⁺) yields materials with potential catalytic applications .

Future Directions

  • Structure-Activity Studies: Systematic modification of the methylphenyl and carboxylic acid groups to optimize potency.

  • In Vivo Validation: Preclinical trials to assess efficacy in inflammatory or infectious disease models.

  • Green Chemistry: Developing solvent-free or catalytic synthesis methods to reduce environmental impact.

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